Cas no 922009-46-9 (N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)pentanamide)

N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pentanamide is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a fluorophenyl moiety, which may enhance binding affinity and metabolic stability in biological systems. The compound's pyrazolo[3,4-d]pyrimidine core is a privileged scaffold known for modulating kinase activity, suggesting utility in targeted therapeutic development. The pentanamide side chain offers flexibility for further derivatization, enabling structure-activity relationship studies. This molecule is of interest for its potential as a lead compound in drug discovery, particularly in areas requiring selective inhibition of enzymatic pathways. Its synthetic accessibility and modular design facilitate exploration of pharmacophore optimization.
N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)pentanamide structure
922009-46-9 structure
Product Name:N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)pentanamide
CAS No:922009-46-9
MF:C19H22FN5O2
MW:371.408687114716
CID:5983204
PubChem ID:42391255
Update Time:2025-11-06

N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)pentanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)pentanamide
    • Pentanamide, N-[2-[5-[(2-fluorophenyl)methyl]-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-
    • N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide
    • 922009-46-9
    • N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pentanamide
    • F2323-0577
    • N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pentanamide
    • AKOS024639527
    • Inchi: 1S/C19H22FN5O2/c1-2-3-8-17(26)21-9-10-25-18-15(11-23-25)19(27)24(13-22-18)12-14-6-4-5-7-16(14)20/h4-7,11,13H,2-3,8-10,12H2,1H3,(H,21,26)
    • InChI Key: SSCDYINJBNQXLP-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=N1)C(=O)N(CC1=CC=CC=C1F)C=N2)(=O)CCCC

Computed Properties

  • Exact Mass: 371.17575312g/mol
  • Monoisotopic Mass: 371.17575312g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 79.6Ų

Experimental Properties

  • Density: 1.30±0.1 g/cm3(Predicted)
  • pka: 15.73±0.46(Predicted)

N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)pentanamide Pricemore >>

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N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)pentanamide Related Literature

Additional information on N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)pentanamide

Comprehensive Overview of N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)pentanamide (CAS No. 922009-46-9)

The compound N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)pentanamide (CAS No. 922009-46-9) is a specialized organic molecule with a unique structural framework. Its intricate design combines a pyrazolo[3,4-d]pyrimidine core with a 2-fluorophenyl moiety and a pentanamide side chain, making it a subject of interest in pharmaceutical and biochemical research. This compound's potential applications span drug discovery, enzyme inhibition studies, and targeted therapy development, aligning with current trends in precision medicine and personalized healthcare.

In recent years, the scientific community has shown growing interest in pyrazolo[3,4-d]pyrimidine derivatives due to their diverse biological activities. The incorporation of a fluorophenyl group in this particular compound enhances its metabolic stability and binding affinity, addressing common challenges in drug development. Researchers investigating kinase inhibitors or signal transduction modulators frequently explore such structures, as evidenced by increasing search queries related to "fluorinated heterocyclic compounds" and "small molecule therapeutics."

The structural complexity of CAS No. 922009-46-9 offers multiple sites for chemical modification, making it a valuable scaffold in medicinal chemistry. Its 4-oxo-1H,4H,5H-pyrazolo component provides hydrogen bond donor/acceptor capabilities, while the pentanamide tail contributes to lipophilicity optimization - a crucial factor in drug design as highlighted by recent publications on bioavailability enhancement. This dual functionality explains why search terms like "pyrimidine-based drug candidates" and "fluorinated bioactive compounds" have seen increased traction in academic databases.

From a synthetic chemistry perspective, the preparation of N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)pentanamide involves multi-step organic transformations that showcase modern coupling techniques and protective group strategies. The presence of both the fluorophenyl and pyrazolopyrimidine moieties requires careful reaction condition control, reflecting current industry focus on "green chemistry approaches for complex syntheses" - a trending topic in chemical manufacturing optimization.

Analytical characterization of this compound presents interesting challenges and opportunities. Advanced techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) are essential for verifying its structure and purity. The growing demand for "high-resolution analytical methods for novel compounds" in research publications correlates with increased interest in such characterization protocols for CAS No. 922009-46-9 and related structures.

In biological systems, the 2-fluorophenyl substitution pattern may influence metabolic pathways and receptor interactions differently than non-fluorinated analogs. This aspect connects to current discussions about "fluorine effects in medicinal chemistry" and "metabolic stability of fluorinated drugs," which rank highly in scientific literature searches. The compound's potential as a research tool for studying enzyme-substrate interactions makes it relevant to ongoing investigations into allosteric modulation and selective inhibition.

The physicochemical properties of N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)pentanamide, including its solubility profile and partition coefficient, are critical parameters for research applications. These characteristics align with current industry emphasis on "drug-like properties early in discovery," a concept frequently searched in connection with lead compound optimization strategies.

As the pharmaceutical industry continues to explore heterocyclic compounds with improved target specificity, compounds like CAS No. 922009-46-9 gain importance. Its structural features address several contemporary needs in drug development, including balanced lipophilicity, metabolic stability, and synthetic accessibility - topics that dominate recent conferences on small molecule therapeutics.

Future research directions for this compound may include exploration of its structure-activity relationships (SAR) through systematic analog synthesis, or investigation of its potential as a fragment in drug discovery campaigns. These approaches correspond with trending search terms like "fragment-based drug design" and "SAR optimization strategies," indicating sustained interest in such methodologies.

In conclusion, N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)pentanamide represents an intriguing case study in modern medicinal chemistry, combining structural complexity with practical research applications. Its relevance to current scientific inquiries ensures continued interest from both academic and industrial researchers exploring next-generation therapeutic agents and biochemical tools.

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